N-ethyl-N-[3-oxo-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide
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Overview
Description
N-ethyl-N-[3-oxo-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide is a complex organic compound with a unique structure that includes a quinoxaline core, an acetamide group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[3-oxo-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide typically involves multiple steps. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[3-oxo-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule .
Scientific Research Applications
N-ethyl-N-[3-oxo-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mechanism of Action
The mechanism of action of N-ethyl-N-[3-oxo-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets. The quinoxaline core and the trifluoromethyl-substituted phenyl group allow the compound to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and acetamide-containing molecules. Examples include:
Quinoxaline-2,3-diones: These compounds share the quinoxaline core and have similar reactivity and biological activities.
Trifluoromethyl-substituted phenyl compounds: These molecules have similar electronic properties due to the trifluoromethyl group.
Uniqueness
N-ethyl-N-[3-oxo-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct reactivity and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C21H19F3N4O3 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H19F3N4O3/c1-3-27(13(2)29)19-20(31)28(17-11-7-6-10-16(17)26-19)12-18(30)25-15-9-5-4-8-14(15)21(22,23)24/h4-11H,3,12H2,1-2H3,(H,25,30) |
InChI Key |
MTGJNBSUTSLZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)C |
Origin of Product |
United States |
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